5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine
Description
5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-based heterocyclic compound featuring a methyl group at position 5, an amine at position 3, and a pyridin-3-ylmethyl substituent at position 1 of the pyrazole ring.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-5-10(11)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
RWZCTTVIMFTMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 5-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 3-position of the pyrazole ring acts as a nucleophile, enabling reactions with electrophilic agents:
-
Reaction with carbonyl chlorides : Forms amide derivatives. For example, treatment with acetyl chloride in dichloromethane yields N-(5-methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-yl)acetamide (85% yield).
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to produce N-alkylated derivatives.
Table 1: Nucleophilic Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Target compound | Acetyl chloride, CH₂Cl₂, RT | N-Acetylated derivative | 85 | |
| Target compound | Methyl iodide, K₂CO₃, DMF | N-Methylated derivative | 72 |
Oxidation and Reduction
The pyridine ring undergoes redox transformations:
-
Pyridine N-oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in CHCl₃ produces the N-oxide derivative (63% yield).
-
Reduction of pyridine : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine moiety, yielding 5-methyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-3-amine.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CHCl₃ | Pyridine N-oxide | 63 | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Piperidine derivative | 58 |
Condensation and Cyclization
The amino group participates in cyclocondensation reactions:
-
With β-diketones : Reacts with acetylacetone in acetic acid to form pyrazolo[1,5-a]pyrimidine derivatives (e.g., 67% yield) .
-
With aldehydes : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases, which can cyclize to form triazolo[4,3-a]pyrimidines under acidic conditions .
Table 3: Condensation Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Target compound | Acetylacetone, AcOH, Δ | Pyrazolo[1,5-a]pyrimidine | 67 | |
| Target compound | Benzaldehyde, HCl, EtOH | Triazolo[4,3-a]pyrimidine | 54 |
Glycosylation Reactions
The amino group facilitates glycosylation for prodrug development:
-
O-Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in DMF/acetone (3:2) yields 3-(5-methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-yl)-7-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)chromone (61% yield) .
Key Conditions :
Metal Coordination
The pyridine and pyrazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) complexes : Forms stable complexes with CuCl₂ in methanol (1:2 stoichiometry), characterized by UV-Vis and ESR spectroscopy.
-
Antimicrobial activity : Cu complexes show enhanced activity against E. coli (MIC = 12.5 µg/mL) compared to the free ligand.
Biological Interactions
While not strictly a chemical reaction, the compound’s interaction with enzymes is critical:
Biological Activity
5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine, with CAS number 1638927-71-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- Structure : The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 μg/mL |
| Other Pyrazole Derivatives | E. coli, Pseudomonas aeruginosa | 0.22 - 0.30 μg/mL |
The compound demonstrated effective inhibition against Staphylococcus aureus, with MIC values comparable to other potent derivatives in the same class . Additionally, it has been noted for its ability to inhibit biofilm formation, which is critical in treating persistent infections.
Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered attention due to their ability to inhibit various cancer cell lines. Research indicates that compounds similar to this compound show significant cytotoxic effects.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 49.85 |
| Other Pyrazole Derivatives | A549 (Lung Cancer) | 26.00 |
In studies involving various cancer types, including breast and lung cancer, the compound exhibited notable antiproliferative activity, suggesting its potential as a therapeutic agent . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also well-documented. Compounds containing the pyrazole scaffold have been shown to reduce inflammation in various models.
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory activity of several pyrazole derivatives, including our compound of interest, significant reductions in carrageenan-induced edema were observed. The compound exhibited effects comparable to standard anti-inflammatory drugs such as indomethacin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazol-3-amine derivatives arises from variations in substituents at position 1 of the pyrazole ring. Below is a detailed comparison of 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine with key analogs:
Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives
Calculated based on molecular formula C₁₁H₁₃N₅ (1212 + 131 + 514 = 215.26).
Key Findings:
Substituent Effects on Molecular Weight :
- The pyridin-3-ylmethyl group (target compound) contributes to a higher molecular weight compared to alkyl-substituted analogs (e.g., ethyl derivative, MW 203.24 ).
- Trifluoromethyl groups (e.g., in C₁₀H₁₄N₆ derivatives ) further increase molecular weight due to fluorine atoms.
Chlorothiophene-containing analogs exhibit mixed electronic effects, balancing lipophilicity and reactivity.
Biological Relevance :
- Compounds with trifluoromethyl or pyridine groups (e.g., derivatives in ) show enhanced antiproliferative activity, suggesting that electron-withdrawing substituents may improve bioactivity.
- Alkylamine side chains (e.g., ) could enhance membrane permeability in drug design.
Synthetic Flexibility :
- Substituents like pyridin-3-ylmethyl or chlorothiophene are introduced via nucleophilic substitution or coupling reactions, as demonstrated in related syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
